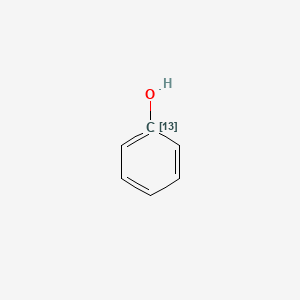

Phenol-1-13C

Übersicht

Beschreibung

Phenol-1-13C is a labeled isotopic compound where the carbon-1 position of the phenol molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling, which allows for easier tracking and analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenol-1-13C can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution reaction . Another method involves the use of isotopically enriched phenols as starting materials for further chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves the use of isotopically labeled benzene derivatives, which are then subjected to various chemical reactions to introduce the hydroxyl group at the desired position. The process may include Friedel-Crafts alkylation followed by oxidation to yield the labeled phenol .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol-1-13C undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: Phenols are highly reactive in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

Reduction: Phenols can be reduced to cyclohexanols under specific conditions.

Common Reagents and Conditions

Halogenation: Chlorine or bromine can be used without a catalyst due to the activating effect of the hydroxyl group.

Nitration: Dilute nitric acid is used to avoid over-oxidation.

Oxidation: Fremy’s salt is a common oxidizing agent for converting phenols to quinones.

Major Products Formed

Halogenation: Produces ortho- and para-halogenated phenols.

Nitration: Produces ortho- and para-nitrophenols.

Oxidation: Produces quinones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Phenol-1-13C is utilized extensively in the pharmaceutical industry for the following purposes:

- Drug Metabolism Studies : The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways of drugs. For instance, studies have shown that phenol can affect the carbon flow in Escherichia coli, impacting growth rates and biomass yields due to its inhibitory effects on central carbon metabolism .

- Radiolabeling for Imaging : The carbon-13 isotope is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It serves as an internal standard in metabolomics and pharmacology, providing insights into drug interactions and metabolism .

Case Study: Drug Interaction Analysis

A recent study demonstrated the metabolic flux analysis using this compound to understand its effects on E. coli. The results indicated a significant reduction in TCA cycle flux and increased acetate production when exposed to phenol, highlighting its role in metabolic regulation .

Environmental Studies

This compound plays a crucial role in environmental research, particularly in understanding the degradation pathways of phenolic compounds:

- Degradation Pathways : Research has shown that phenol oxidation leads to various by-products such as catechol and hydroquinone. Using this compound allows scientists to trace these degradation pathways effectively .

Data Table: By-products from Phenol Oxidation

| By-product | Formation Conditions |

|---|---|

| Catechol | Oxidative conditions |

| Hydroquinone | Acidic environments |

| Malonic Acid | Intermediate oxidation |

| Fumaric Acid | Under specific catalysts |

| Maleic Acid | High-temperature conditions |

Material Science

In material science, this compound is used for synthesizing advanced materials:

- Phenolic Resins : The compound is integral in the production of phenolic-formaldehyde prepolymers used in adhesives and coatings. Quantitative 13C-NMR techniques provide detailed structural analysis of these resins, enabling optimization of their properties for industrial applications .

Case Study: Adhesive Properties

A study on tannin-based adhesives utilized 1H and 13C-NMR spectroscopy to analyze the structure of phenol-formaldehyde prepolymers. This analysis helped determine the molecular weight distribution and improve adhesive performance under various conditions .

Metabolic Flux Analysis

This compound is pivotal in metabolic flux analysis (MFA), which quantifies metabolic pathways:

- Central Carbon Metabolism : Studies using 13C-MFA have revealed how phenol influences central carbon metabolism in microorganisms. By measuring flux distributions, researchers can assess how different concentrations of phenol affect cellular processes .

Data Table: Effects of Phenol Concentration on E. coli Growth

| Phenol Concentration (%) | Growth Rate (h⁻¹) | Acetate Production (mmol/gDCW/h) |

|---|---|---|

| 0.00 | 0.59 ± 0.002 | 6.05 ± 0.16 |

| 0.10 | 0.46 ± 0.001 | 7.31 ± 0.19 |

| 0.15 | 0.34 ± 0.001 | 9.53 ± 0.23 |

Wirkmechanismus

Phenol-1-13C exerts its effects primarily through its isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological systems. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, enabling researchers to study the compound’s behavior and interactions at the molecular level . In biological systems, this compound can be used to trace metabolic pathways and understand the flow of carbon atoms through different biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Phenol-1-13C can be compared with other isotopically labeled phenols, such as:

Phenol-13C6: Where all six carbon atoms in the phenol ring are replaced with carbon-13.

Phenol-4-13C: Where the carbon-4 position is labeled with carbon-13.

Aniline-13C6: An isotopically labeled aniline where all six carbon atoms are replaced with carbon-13.

Uniqueness

This compound is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in studying specific reaction sites and mechanisms. This targeted labeling allows for more precise analysis compared to uniformly labeled compounds .

Biologische Aktivität

Phenol-1-13C, a stable isotope-labeled phenolic compound, has garnered attention in various biological studies due to its unique properties and applications in metabolic research. This article explores the biological activity of this compound, focusing on its effects on microbial metabolism, potential therapeutic uses, and implications in toxicology.

Overview of this compound

Phenol is an aromatic compound with significant industrial applications, and its isotopically labeled variant, this compound, is utilized primarily in metabolic flux analysis (MFA) to trace carbon flow in biological systems. The incorporation of the 13C isotope allows researchers to study metabolic pathways with enhanced precision.

Case Study: Escherichia coli

A pivotal study investigated the impact of this compound on Escherichia coli using 13C-Metabolic Flux Analysis (MFA). The research revealed that:

- Growth Inhibition : Culturing E. coli with 0.1% and 0.15% phenol resulted in a significant decrease in growth rate (40% and 84%, respectively) compared to control conditions without phenol. This was attributed to the inhibition of the TCA cycle, leading to reduced ATP production and biomass yield .

- Carbon Flux Alterations : The study demonstrated that the presence of phenol altered central carbon metabolism by increasing acetate production from acetyl-CoA by 30% at 0.1% phenol concentration. This overflow metabolism indicates a shift in carbon flow due to phenol's inhibitory effects on key enzymatic activities, particularly citrate synthase .

| Phenol Concentration (%) | Growth Rate Decrease (%) | Acetate Production Increase (%) |

|---|---|---|

| 0.0 | - | - |

| 0.1 | 40 | 30 |

| 0.15 | 84 | Increased significantly |

Clinical Case Study: Muscle Spasticity Treatment

In a clinical setting, phenol injections have been explored for their therapeutic effects on muscle spasticity. A longitudinal case study involving a 72-year-old male patient with post-stroke elbow flexor spasticity demonstrated that:

- Reduction in Hypertonia : Following phenol injection, there was a notable reduction in muscle stiffness (35% decrease from baseline) and damping (70% reduction at week two), indicating improved muscle function and reduced resistance at the joint .

- Strength Enhancement : The study suggested that phenol not only alleviates hypertonia but may also enhance muscle strength through central adaptations .

Toxicological Insights

Phenol is recognized for its toxicological properties, prompting investigations into its carcinogenic potential. Research findings indicate:

- Carcinogenic Studies : In animal studies, phenol has shown mixed results regarding carcinogenicity. While some studies indicated no significant increase in tumor incidence, others noted an increased risk of leukemia in male rats at lower doses .

- Metabolic Pathways : The metabolic fate of phenolic compounds like this compound has been studied extensively using stable isotope probing techniques. Findings suggest that a substantial portion of phenol is metabolically converted within short time frames, highlighting its rapid incorporation into microbial biomass while only a minor fraction is integrated into nucleic acids .

Eigenschaften

IUPAC Name |

(113C)cyclohexatrienol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-PTQBSOBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[13C](C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.